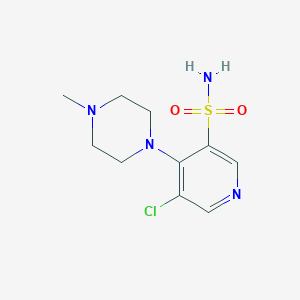
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is an organic compound that belongs to the class of phenylpiperazines. These compounds are characterized by a piperazine ring bound to a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide typically involves multi-step reactions starting from 4-chloropyridine-3-sulfonamideCommon reagents used in these reactions include hydrazine hydrate and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through crystallization and other purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrazine hydrate, organic solvents like dimethylformamide (DMF), and various catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .
Scientific Research Applications
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antifungal agent, showing efficacy against strains like Candida albicans.
Biological Studies: It is used in studies exploring its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is also explored for its potential use in chemical mechanical planarization for tungsten-containing substrates.
Mechanism of Action
The mechanism of action of 5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-{5-[4-(4-Methylpiperazin-1-yl)phenyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}nicotinamide: This compound shares a similar piperazine structure and is used in experimental studies.
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine moiety, used in antibacterial studies.
Uniqueness
5-Chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H15ClN4O2S |
|---|---|
Molecular Weight |
290.77 g/mol |
IUPAC Name |
5-chloro-4-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C10H15ClN4O2S/c1-14-2-4-15(5-3-14)10-8(11)6-13-7-9(10)18(12,16)17/h6-7H,2-5H2,1H3,(H2,12,16,17) |
InChI Key |
GESZSQKIVMVKBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=NC=C2S(=O)(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-3-{[(2R)-2-carboxy-2-acetamidoethyl]disulfanyl}-2-acetamidopropanoic acid](/img/structure/B11824651.png)

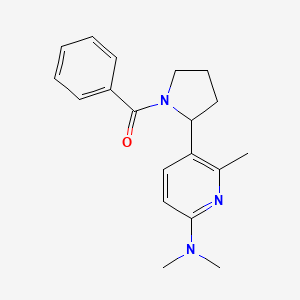
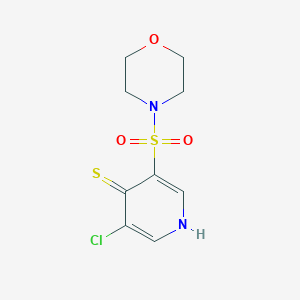

![4,4'-Bis [2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B11824660.png)
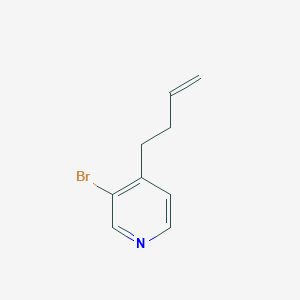
![(2S)-2-amino-3-{[(2R)-2-amino-2-carboxyethyl]disulfanyl}propanoic acid dihydrochloride](/img/structure/B11824671.png)
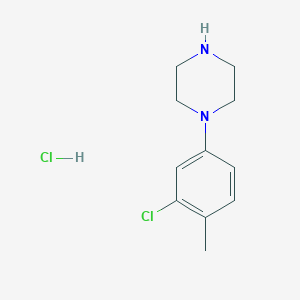
![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)
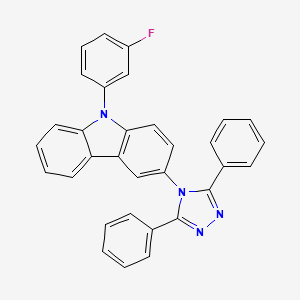
![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)
![Sulfamoyl fluoride, [(trifluoromethyl)sulfonyl]-, lithium salt](/img/structure/B11824706.png)
